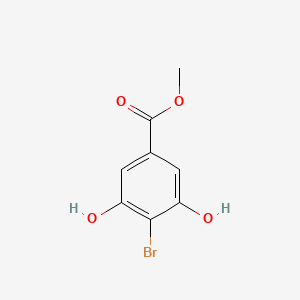

Methyl 4-bromo-3,5-dihydroxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-3,5-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO4/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSHRKILYILVSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8067814 | |

| Record name | Benzoic acid, 4-bromo-3,5-dihydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34126-16-4 | |

| Record name | Methyl 4-bromo-3,5-dihydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34126-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-bromo-3,5-dihydroxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034126164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-bromo-3,5-dihydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-bromo-3,5-dihydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 4-bromo-3,5-dihydroxybenzoate" CAS number and properties

An In-depth Technical Guide to Methyl 4-bromo-3,5-dihydroxybenzoate

Introduction

This compound, identified by the CAS number 34126-16-4 , is a halogenated phenolic compound belonging to the family of substituted benzoic acid esters.[1] Its structure, featuring a bromine atom and two hydroxyl groups on the benzene ring, makes it an interesting candidate for research in medicinal chemistry and materials science. As a member of the broader class of bromophenols, which are known for their diverse biological activities, and a derivative of dihydroxybenzoic acid, recognized for its antioxidant properties, this molecule holds potential as a versatile building block in the synthesis of novel therapeutic agents and functional materials.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthetic protocol, expected spectroscopic characteristics, potential applications based on the bioactivity of related compounds, and essential safety and handling information. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for their work.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that while some properties like the melting point have been experimentally determined, others, such as the boiling point and density, are based on computational predictions and should be considered as estimates.

| Property | Value | Source(s) |

| CAS Number | 34126-16-4 | [1] |

| Molecular Formula | C₈H₇BrO₄ | [1] |

| Molecular Weight | 247.04 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Appearance | Solid (form may vary) | N/A |

| Melting Point | 230 °C | [3][4] |

| Boiling Point (Predicted) | 384.4 ± 37.0 °C | [3][4] |

| Density (Predicted) | 1.759 ± 0.06 g/cm³ | [3] |

| Storage Temperature | 0-8 °C is recommended for long-term storage. | [1] |

Synthesis of this compound

The most direct and logical synthetic route to this compound is the esterification of its corresponding carboxylic acid, 4-bromo-3,5-dihydroxybenzoic acid. This is a standard transformation in organic chemistry, often catalyzed by a strong acid. The following is a representative protocol based on established methods for the esterification of similar phenolic acids.

Experimental Protocol: Fischer Esterification

Objective: To synthesize this compound via acid-catalyzed esterification of 4-bromo-3,5-dihydroxybenzoic acid.

Materials:

-

4-bromo-3,5-dihydroxybenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-3,5-dihydroxybenzoic acid (1.0 eq).

-

Add an excess of anhydrous methanol (e.g., 20-30 mL per gram of carboxylic acid).

-

Stir the mixture to dissolve the starting material as much as possible.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization (Expected)

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons. The chemical shift of this singlet would likely be in the range of 7.0-7.5 ppm. The hydroxyl protons will appear as a broad singlet, and its chemical shift will be concentration-dependent. The methyl ester protons will appear as a sharp singlet around 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the different carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal, typically in the 165-170 ppm region. The aromatic carbons will appear in the 100-160 ppm range, with the carbon attached to the bromine atom showing a characteristic chemical shift. The methyl carbon of the ester will be observed at approximately 50-55 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band for the hydroxyl groups in the 3200-3600 cm⁻¹ region. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ester will be present around 1700-1730 cm⁻¹. C-O stretching and aromatic C=C bending vibrations will also be observed in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peaks would be expected at m/z 246 and 248.

Potential Applications and Biological Activity

Direct studies on the biological activity of this compound are limited. However, the known activities of its parent compound, 4-bromo-3,5-dihydroxybenzoic acid, and other structurally related molecules provide strong indications of its potential applications.

The parent acid is a known intermediate in the synthesis of the antibacterial drug, bromoprim, which suggests that this compound could also serve as a valuable precursor in the development of antimicrobial agents.[5]

Derivatives of dihydroxybenzoic acid are well-documented for their antioxidant properties.[6] These compounds can act as free radical scavengers and may protect against oxidative stress, which is implicated in a wide range of diseases. It is plausible that this compound shares these antioxidant capabilities.

Furthermore, various bromophenols isolated from marine sources have demonstrated a broad spectrum of biological activities, including anticancer and anti-inflammatory effects. The anti-inflammatory mechanism of some related compounds has been linked to the modulation of key signaling pathways such as the NF-κB pathway, which is a central regulator of inflammation.

Caption: Potential anti-inflammatory mechanism via NF-κB pathway inhibition.

Safety and Handling

A safety data sheet (SDS) for this compound (CAS 34126-16-4) is available and provides the following information.[7][8]

Hazard Identification:

-

This compound is not classified as hazardous according to GHS. However, as with all chemicals, it should be handled with care in a laboratory setting.

-

For related compounds, hazards such as skin irritation, serious eye irritation, and respiratory tract irritation have been noted.[9] Therefore, appropriate personal protective equipment should be worn.

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water.

Handling and Storage:

-

Handle in a well-ventilated area.

-

Avoid formation of dust and aerosols.

-

Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

-

Store in a tightly closed container in a dry and well-ventilated place. Recommended storage is at 0-8 °C.[1]

References

-

2a biotech. (n.d.). Product Detail - this compound. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3,5-dibromo-4-hydroxybenzoate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for New Journal of Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromo-3,5-dihydroxybenzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3,5-dihydroxybenzoic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Resorcinol, 4-bromo-. Retrieved from [Link]

-

Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2008). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2379. [Link]

-

Suter, C. M., & Weston, A. W. (1939). Some Esters of 3,5-Dihydroxybenzoic Acid. Journal of the American Chemical Society, 61(2), 531–532. [Link]

-

Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. (n.d.). Methyl 3,5-Dibromo-4-Hydroxybenzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Methyl 3,5-dibromo-4-methylbenzoate. Retrieved from [Link]

-

ResearchGate. (2013). Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. Retrieved from [Link]

Sources

- 1. This compound 95.00% | CAS: 34126-16-4 | AChemBlock [achemblock.com]

- 2. methyl 4-bromo-3,5-dihydroxy-benzoate Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd. on Chemsrc.com [chemsrc.com]

- 3. 34126-16-4 | CAS DataBase [chemicalbook.com]

- 4. methyl 4-bromo-3,5-dihydroxy-benzoate CAS#: 34126-16-4 [amp.chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. biosynth.com [biosynth.com]

- 8. aksci.com [aksci.com]

- 9. Methyl 3,5-dibromo-4-hydroxybenzoate | C8H6Br2O3 | CID 726975 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Methyl 4-bromo-3,5-dihydroxybenzoate from Gallic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-bromo-3,5-dihydroxybenzoate is a valuable halogenated derivative of gallic acid, serving as a key intermediate in the synthesis of more complex molecules in pharmaceutical and materials science research. This guide provides a comprehensive, in-depth exploration of its synthesis from the readily available starting material, gallic acid. We will dissect a robust two-step synthetic pathway, beginning with the Fischer esterification of gallic acid to produce methyl gallate, followed by the selective electrophilic bromination of the aromatic ring. This document emphasizes the underlying chemical principles, the rationale behind experimental choices, and detailed, field-proven protocols to ensure reproducibility and high yield.

Introduction & Synthetic Rationale

Chemical Profile of the Target Compound

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid found in numerous plants, renowned for its antioxidant properties.[3][4] Its derivatization is a cornerstone of medicinal chemistry for producing compounds with enhanced biological activity.[5][6] The introduction of a bromine atom onto the gallate scaffold, specifically at the 4-position, creates a versatile synthetic handle for further functionalization via cross-coupling reactions while modulating the electronic properties of the molecule.

Strategic Approach: A Two-Step Synthesis

The conversion of gallic acid to this compound necessitates two primary transformations: the esterification of the carboxylic acid and the bromination of the aromatic ring. The order of these operations is a critical strategic decision.

-

Route A (Esterification First): Gallic Acid → Methyl Gallate → this compound

-

Route B (Bromination First): Gallic Acid → 4-bromo-3,5-dihydroxybenzoic acid → this compound

This guide focuses on Route A . There are compelling reasons for this choice. The phenolic hydroxyl groups of gallic acid are potent activators for electrophilic aromatic substitution, making the ring highly susceptible to bromination. Performing the esterification first converts the deactivating carboxyl group into a slightly less deactivating methyl ester group. While the ring remains highly activated, this subtle modulation can aid in controlling the selectivity of the subsequent bromination step. Furthermore, protecting the carboxylic acid as an ester prevents potential side reactions that could occur under brominating conditions.

Visualized Synthetic Workflow

The selected synthetic pathway is outlined below. It represents a logical and efficient progression from a common natural product to a valuable synthetic intermediate.

Caption: Chosen synthetic pathway from Gallic Acid to the target compound.

Step 1: Fischer Esterification of Gallic Acid

The initial step involves the conversion of the carboxylic acid functional group of gallic acid into a methyl ester via the Fischer esterification reaction. This is a classic, acid-catalyzed equilibrium reaction.[7]

Mechanistic Principles & Experimental Causality

The Fischer esterification mechanism proceeds by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid.[7] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol (methanol). A tetrahedral intermediate is formed, which, after a series of proton transfers, eliminates a molecule of water to yield the ester.

Key Experimental Choices:

-

Catalyst: Concentrated sulfuric acid is an effective and economical catalyst for this transformation.[8]

-

Reactant/Solvent: The reaction equilibrium is driven towards the product side by using a large excess of one of the reactants.[7] In this protocol, anhydrous methanol serves as both the nucleophile and the reaction solvent, ensuring a high concentration to favor ester formation.[5][8]

-

Temperature: The reaction is performed under reflux to provide the necessary activation energy and increase the reaction rate.

Detailed Experimental Protocol: Synthesis of Methyl Gallate

-

Reaction Setup: Suspend gallic acid (1.0 eq) in anhydrous methanol (15-20 volumes, e.g., 15-20 mL per gram of gallic acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (H₂SO₄) in a catalytic amount (approx. 0.1-0.2 eq) to the suspension. The addition is exothermic and should be done with caution.

-

Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: a. Cool the reaction mixture to room temperature. b. Reduce the volume of methanol by approximately half using a rotary evaporator. c. Slowly pour the concentrated mixture into a beaker containing cold water (approx. 10 volumes). A precipitate of crude methyl gallate should form. d. Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7.

-

Isolation & Purification: a. Collect the crude solid product by vacuum filtration, washing the filter cake with cold water. b. The crude methyl gallate can be purified by recrystallization from water or a water/ethanol mixture to yield a white to off-white crystalline solid. c. Dry the purified product under vacuum.

Step 2: Selective Bromination of Methyl Gallate

This step is the most critical part of the synthesis, requiring precise control to achieve selective mono-bromination at the C4 position of the electron-rich aromatic ring. The three hydroxyl groups are strong ortho-para directors, making the C2, C4, and C6 positions highly activated. However, the C4 position is electronically favored and sterically accessible for mono-substitution.

Mechanistic Principles & Experimental Causality

The reaction is an electrophilic aromatic substitution. Molecular bromine (Br₂) is polarized by the solvent or trace catalysts, generating a potent electrophile (Br⁺ character) that attacks the electron-rich benzene ring. The high reactivity of phenolic compounds towards bromine means that conditions must be carefully controlled to prevent over-bromination, which would lead to the formation of di- or tri-brominated byproducts.[9][10]

Key Experimental Choices:

-

Brominating Agent: Molecular bromine (Br₂) is a direct and effective reagent. Using it in a slight molar excess or stoichiometric amount relative to the methyl gallate is crucial.

-

Solvent: Glacial acetic acid is an excellent solvent for this reaction. It helps to moderate the reactivity of the bromine and keeps the reactants in solution. Dichloromethane can also be used.[9]

-

Temperature Control: Performing the reaction at or below room temperature is essential to control the reaction rate and enhance selectivity for the mono-brominated product. The dropwise addition of bromine allows for better dissipation of the heat of reaction.[9]

Detailed Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve the purified methyl gallate (1.0 eq) in glacial acetic acid (10-15 volumes) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask should be placed in an ice-water bath to maintain a low temperature.

-

Bromine Addition: In the dropping funnel, prepare a solution of liquid bromine (Br₂) (1.05-1.1 eq) in a small amount of glacial acetic acid. Add this bromine solution dropwise to the stirred solution of methyl gallate over 30-60 minutes, ensuring the internal temperature of the reaction mixture does not rise significantly above 5-10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction's progress by TLC.

-

Work-up: a. Once the reaction is complete, pour the mixture into a beaker of cold water. b. Quench any unreacted bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the orange/brown color of bromine disappears. c. The product may precipitate out. If not, extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 20 volumes).

-

Isolation & Purification: a. Combine the organic layers, wash with water, and then with a saturated brine solution. b. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. c. The resulting crude solid should be purified by column chromatography on silica gel (using a solvent system such as a hexane/ethyl acetate gradient) or by recrystallization to yield the pure this compound.

Data Summary & Safety

Quantitative Data

| Parameter | Step 1: Esterification | Step 2: Bromination |

| Key Reagents | Gallic Acid, Methanol, H₂SO₄ | Methyl Gallate, Bromine, Acetic Acid |

| Stoichiometry | 1.0 eq Gallic Acid | 1.0 eq Methyl Gallate |

| Large excess Methanol | 1.05-1.1 eq Bromine | |

| 0.1-0.2 eq H₂SO₄ | - | |

| Temperature | Reflux (~65°C) | 0°C to Room Temperature |

| Reaction Time | 4-8 hours | 1-3 hours |

| Typical Yield | 75-90% | 60-75% |

Hazard and Safety Information

-

Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive and a strong oxidizing agent. Causes severe skin burns and eye damage. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Liquid Bromine (Br₂): Highly toxic, corrosive, and volatile. Causes severe burns upon contact and is harmful if inhaled. All manipulations must be performed in a well-ventilated fume hood. Use appropriate gloves and face shield. Have a quenching agent (sodium thiosulfate) readily available.

-

Glacial Acetic Acid & Dichloromethane: Corrosive/irritant and volatile. Handle in a fume hood to avoid inhalation of vapors.

Conclusion

The synthesis of this compound from gallic acid is a reliable and efficient two-step process that is accessible in a standard organic chemistry laboratory. The presented pathway, prioritizing esterification followed by a controlled bromination, offers a robust method for obtaining this valuable synthetic intermediate. Success hinges on two critical factors: driving the esterification equilibrium to completion by using excess methanol, and meticulously controlling the stoichiometry and temperature during the electrophilic bromination step to ensure high selectivity for the desired mono-brominated product. This guide provides the foundational knowledge and practical protocols for researchers to successfully synthesize and utilize this compound in their advanced research endeavors.

References

-

Gažák, R., et al. (2020). Mild and Selective Method of Bromination of Flavonoids. Journal of Natural Products, 83(11), 3324–3331. Available from: [Link]

-

PubChem. Methyl 3,5-dibromo-4-hydroxybenzoate. National Center for Biotechnology Information. Available from: [Link]

-

Supporting Information - CDC Stacks. Available from: [Link]

-

Karimova, M. Z., & Tursunova, N. S. (2022). SYNTHESIS OF METHYL ESTERS OF GALLIC ACID AND ITS DERIVATIVES. Science and innovation, 1(D7), 49-54. Available from: [Link]

- Google Patents.EP0866046A1 - Catalytic process for selective aromatic bromination.

-

LibreTexts Chemistry. 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information for "A mild and efficient protocol for the synthesis of esters from alcohols using HBr/H₂O₂." Available from: [Link]

- Google Patents.CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.

- Google Patents.US2623897A - Process for the preparation of gallic acid esters of alcohols having at least 7 carbon atoms.

-

ResearchGate. Preparation of esters of gallic acid with higher primary alcohols. Available from: [Link]

-

Chemistry Steps. Allylic Bromination by NBS with Practice Problems. Available from: [Link]

-

ResearchGate. Microwave-Assisted Esterification of Gallic Acid. Available from: [Link]

-

Master Organic Chemistry. Allylic Bromination With Allylic Rearrangement. Available from: [Link]

-

ResearchGate. The bromination kinetics of phenolic compounds in aqueous solution. Available from: [Link]

-

Pearson. Allylic Bromination Explained: Definition, Examples, Practice & Video Lessons. Available from: [Link]

-

MDPI. Deprotonation Mechanism of Methyl Gallate: UV Spectroscopic and Computational Studies. Available from: [Link]

-

YouTube. Organic chemistry - Predicting mono-bromination products. Available from: [Link]

- Google Patents.DE824636C - Process for the production of gallic acid esters.

-

National Institutes of Health. Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Available from: [Link]

-

MDPI. Gallic Acid Alkyl Esters: Trypanocidal and Leishmanicidal Activity, and Target Identification via Modeling Studies. Available from: [Link]

-

Global Substance Registration System. METHYL 4-BROMO-3,5-DIMETHOXYBENZOATE. Available from: [Link]

-

PubMed. Gallic acid-based alkyl esters synthesis in a water-free system by celite-bound lipase of Bacillus licheniformis SCD11501. Available from: [Link]

-

ResearchGate. (PDF) Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Available from: [Link]

-

IndiaMART. Methyl 4 Bromo 3 Hydroxy Benzoate. Available from: [Link]

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link]

-

ResearchGate. Methyl gallate, gallic acid-derived compound, inhibit cell proliferation through increasing ROS production and apoptosis in hepatocellular carcinoma cells. Available from: [Link]

Sources

- 1. methyl 4-bromo-3,5-dihydroxy-benzoate | 34126-16-4 [chemicalbook.com]

- 2. This compound 95.00% | CAS: 34126-16-4 | AChemBlock [achemblock.com]

- 3. ppublishing.org [ppublishing.org]

- 4. Gallic acid-based alkyl esters synthesis in a water-free system by celite-bound lipase of Bacillus licheniformis SCD11501 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gallic Acid Alkyl Esters: Trypanocidal and Leishmanicidal Activity, and Target Identification via Modeling Studies [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Methyl 4-bromo-3,5-dihydroxybenzoate

Introduction

Methyl 4-bromo-3,5-dihydroxybenzoate is a substituted aromatic compound with significant utility as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex natural products.[1][2][3] Its structure, featuring a halogenated phenolic ring with a methyl ester, provides multiple reactive sites for further chemical modification. Accurate structural confirmation and purity assessment are paramount for its effective use in research and development. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to unequivocally characterize this molecule. The discussion moves beyond simple data reporting to explain the causal relationships between the molecular structure and the resulting spectral features, offering a framework for researchers to validate their own materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, both ¹H and ¹³C NMR are essential for structural verification.

Experimental Protocol: NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is critical for reproducibility. The choice of solvent and instrument parameters directly impacts the results.

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte (this compound) in ~0.7 mL of a deuterated solvent (e.g., acetone-d₆ or DMSO-d₆) in a standard 5 mm NMR tube. The use of acetone-d₆ is advantageous as it can solubilize the compound and allows for the observation of exchangeable hydroxyl protons.[4]

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.[4]

-

Data Acquisition:

-

Tune and shim the probe to the specific sample to ensure magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum, typically using a 90° pulse and collecting 16-32 scans.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides a quantitative map of the protons in the molecule.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.42 | Singlet (s) | 2H | Ar-OH |

| 7.14 | Singlet (s) | 2H | Ar-H |

| 3.82 | Singlet (s) | 3H | -O-CH₃ |

| Solvent: acetone-d₆, Frequency: 400 MHz.[4] |

Interpretation of the ¹H NMR Spectrum:

-

Ar-OH (δ 9.42): The signal at 9.42 ppm is a broad singlet corresponding to the two acidic hydroxyl protons.[4] Its downfield shift is characteristic of phenolic protons, and its appearance as a singlet indicates that these protons are undergoing rapid exchange with each other and any trace water in the solvent. The integration value of 2H confirms the presence of two equivalent hydroxyl groups.

-

Ar-H (δ 7.14): The sharp singlet at 7.14 ppm integrates to 2H and is assigned to the two protons on the aromatic ring.[4] The key diagnostic feature here is its multiplicity. Due to the symmetrical substitution pattern of the benzene ring, the protons at C2 and C6 are in identical chemical environments. They have no adjacent protons to couple with, hence they appear as a singlet. This is a powerful confirmation of the 1,4-dibromo-3,5-dihydroxy substitution pattern.

-

-OCH₃ (δ 3.82): The singlet at 3.82 ppm, integrating to 3H, is unambiguously assigned to the methyl protons of the ester group.[4] This chemical shift is typical for protons on a carbon attached to an oxygen atom of an ester. The singlet multiplicity is expected as there are no adjacent protons.

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their functionalization.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 166.7 | C =O (Ester) |

| 156.2 | C -OH |

| 131.0 | C -COOCH₃ |

| 108.5 | C -H (Aromatic) |

| 104.4 | C -Br |

| 52.4 | -O-C H₃ |

| Solvent: acetone-d₆, Frequency: 100 MHz.[4] |

Interpretation of the ¹³C NMR Spectrum:

-

C=O (δ 166.7): The most downfield signal at 166.7 ppm is characteristic of a carbonyl carbon, specifically that of an ester.[4]

-

C-OH (δ 156.2): This signal corresponds to the two equivalent aromatic carbons (C3 and C5) directly attached to the hydroxyl groups. The strong deshielding effect of the oxygen atom shifts this signal significantly downfield.[4]

-

C-COOCH₃ (δ 131.0): The quaternary carbon (C1) attached to the methyl ester group appears at 131.0 ppm.[4]

-

C-H (δ 108.5): This signal is assigned to the two equivalent aromatic carbons (C2 and C6) bonded to hydrogen.[4]

-

C-Br (δ 104.4): The signal at 104.4 ppm corresponds to the quaternary carbon (C4) bearing the bromine atom. The electronegativity of bromine and the "heavy atom effect" influence this chemical shift.[4]

-

-OCH₃ (δ 52.4): The most upfield signal at 52.4 ppm is assigned to the methyl carbon of the ester group.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: IR Analysis

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with potassium bromide and pressing it into a transparent disk.

-

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum is collected first, followed by the sample spectrum. The typical range is 4000-400 cm⁻¹.[3]

Interpretation of the IR Spectrum

While a specific spectrum is not provided in the reference material, the expected characteristic absorption bands can be predicted based on the known functional groups of this compound.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3200 | O-H Stretch (Broad) | Phenolic -OH |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 2960 - 2850 | C-H Stretch | Methyl -CH₃ |

| ~1725 | C=O Stretch | Ester Carbonyl |

| ~1600, ~1450 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Ester & Phenol |

Discussion of Key Vibrations:

-

O-H Stretch (3500-3200 cm⁻¹): The most prominent feature for this molecule would be a strong, broad absorption band in this region, characteristic of the hydrogen-bonded phenolic hydroxyl groups.

-

C=O Stretch (~1725 cm⁻¹): A strong, sharp peak around 1725 cm⁻¹ is expected, which is a definitive indicator of the ester carbonyl group.[5] Its exact position can be influenced by conjugation with the aromatic ring.

-

C-O Stretch (~1250 cm⁻¹): Strong absorptions in the fingerprint region, particularly around 1250 cm⁻¹, will correspond to the C-O stretching vibrations of both the ester and the phenol functionalities.

-

Aromatic C=C Stretch (~1600, ~1450 cm⁻¹): Multiple sharp peaks of variable intensity in this region confirm the presence of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

Experimental Protocol: MS Analysis

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Electron Impact (EI) is a common hard ionization technique used for small, relatively stable molecules. In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.[4]

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

Detection: Ions are detected, and their abundance is recorded, generating a mass spectrum.

Interpretation of the Mass Spectrum

Table 4: EI-MS Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 246 / 248 | Not specified / (M⁺) | Molecular Ion [C₈H₇BrO₃]⁺ |

| 217 / 219 | 100 (for m/z 217) | [M - CH₃]⁺ or [M - OCH₃ + H]⁺ Correction: More likely [M - CHO] |

| 187 / 189 | Not specified | [M - COOCH₃]⁺ |

| Ionization: EI, 70 eV.[4]Note: The presence of bromine results in characteristic isotopic pairs (M⁺ and M⁺+2) with nearly 1:1 intensity due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. The reported data only lists the peak for the lighter isotope. |

Analysis of Fragmentation:

-

Molecular Ion (m/z 246/248): The molecular ion peak is observed at m/z 246, corresponding to the molecule containing the ⁷⁹Br isotope.[4] A corresponding peak of nearly equal intensity must be present at m/z 248 for the ⁸¹Br isotope. This isotopic signature is definitive proof of a monobrominated compound.

-

Base Peak (m/z 217): The most abundant ion in the spectrum (base peak) is at m/z 217. This corresponds to the loss of a neutral fragment with a mass of 29 Da (246 - 217 = 29). This is likely due to the loss of a formyl radical (•CHO), a common fragmentation pathway for esters.[6][7]

-

Fragment at m/z 187: This peak represents the loss of a fragment with mass 59 Da (246 - 187 = 59), which corresponds to the entire methoxycarbonyl radical (•COOCH₃). This fragmentation results in the formation of the brominated dihydroxybenzene radical cation.

Summary and Conclusion

The collective application of NMR, IR, and MS provides a complete and unambiguous structural characterization of this compound. ¹H and ¹³C NMR confirm the precise arrangement and number of hydrogen and carbon atoms, with the symmetry of the molecule being clearly reflected in the spectra. IR spectroscopy validates the presence of key functional groups, including the phenolic hydroxyls and the ester carbonyl. Finally, mass spectrometry confirms the molecular weight and provides definitive evidence of the presence of a single bromine atom through its characteristic isotopic pattern. This comprehensive spectroscopic dataset serves as a reliable benchmark for researchers and drug development professionals to ensure the identity and purity of this important synthetic intermediate.

References

- Wang, Z., & Tu, Y. (Year not specified). Total Synthesis of (+)

- Liberatore, M. A. (n.d.). SYNTHESIS AND NMR STUDIES OF A β-TURN MIMETIC MOLECULAR TORSION BALANCE. D-Scholarship@Pitt.

- Lypson, A. B. (2018). SYNTHESIS OF THE CONFORMATIONALLY CONTROLLED β–TURN MIMETIC TORSION BALANCE CORE SCAFFOLD. D-Scholarship@Pitt.

-

Journal of Medicinal Chemistry. (2025). Design, Optimization, and Biological Evaluation of Novel Tapinarof Analogues as AHR Agonists for Topical Psoriasis Treatment. ACS Publications. [Link]

-

Ra, D., et al. (n.d.). HHS Public Access. OSTI.GOV. [Link]

- Google Patents. (n.d.). WO2014136086A1 - Lipids and lipid compositions for the delivery of active agents.

- Google Patents. (n.d.). WO2024153947A1 - Inhibitor compounds.

-

Baran, P. S., et al. (n.d.). Total synthesis of atrochamins F, H, I, and J through cascade reactions. PMC - NIH. [Link]

-

Proprep. (n.d.). What does the methyl benzoate IR spectrum reveal?[Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. osti.gov [osti.gov]

- 3. Total synthesis of atrochamins F, H, I, and J through cascade reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. proprep.com [proprep.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pharmacy180.com [pharmacy180.com]

A Technical Guide to the Solubility of Methyl 4-bromo-3,5-dihydroxybenzoate in Organic Solvents

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 4-bromo-3,5-dihydroxybenzoate. In the absence of extensive empirical data in published literature, this document outlines a predictive framework for solubility based on the molecule's structural attributes and the principles of solvent-solute interactions. Furthermore, it details a robust, step-by-step experimental protocol for the systematic determination of both qualitative and quantitative solubility in a laboratory setting. This guide is intended to equip researchers in drug discovery and chemical synthesis with the foundational knowledge to effectively utilize this compound in various solvent systems.

Introduction: Understanding the Molecule

This compound (CAS: 34126-16-4, Molecular Formula: C₈H₇BrO₄, Molecular Weight: 247.04 g/mol ) is a halogenated phenolic compound with a methyl ester functional group.[1][2][3][4][5] Its utility in medicinal chemistry and organic synthesis is predicated on its unique electronic and structural features. A thorough understanding of its solubility is paramount for its application in reaction chemistry, purification processes like recrystallization, and formulation development.

The solubility of an organic compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another.[6] The polarity of this compound is a composite of several structural features:

-

Polar Functional Groups: The two hydroxyl (-OH) groups and the methyl ester (-COOCH₃) group are polar and capable of forming hydrogen bonds.[1][2][7][8] The hydroxyl groups, in particular, can act as both hydrogen bond donors and acceptors, significantly influencing solubility in protic solvents.

-

Aromatic Ring: The benzene ring is largely nonpolar.

-

Halogen Substitution: The bromine atom adds to the molecular weight and has a modest impact on polarity.

Predicted Solubility Profile

Based on the structural analysis, a predicted solubility profile in a range of common organic solvents is presented in Table 1. These predictions are qualitative and should be confirmed experimentally.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl groups of the solute can form strong hydrogen bonds with the hydroxyl groups of the solvent.[2][8] |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The solvent can act as a hydrogen bond acceptor for the solute's hydroxyl groups. The overall polarity is compatible. |

| Nonpolar Aprotic | Hexane, Toluene, Diethyl Ether | Low to Very Low | The significant difference in polarity between the highly polar solute and the nonpolar solvent will hinder dissolution.[6] |

| Chlorinated | Dichloromethane, Chloroform | Low to Moderate | These solvents have intermediate polarity and may show some ability to dissolve the compound, but are unlikely to be ideal. |

Intermolecular Interactions and Solubility

The dissolution of this compound is fundamentally a process of overcoming the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions. The following diagram illustrates the key intermolecular forces at play.

Caption: Balance of intermolecular forces in dissolution.

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound is crucial for its effective use. The following protocols outline both qualitative and quantitative methods.

Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents and helps in classifying the compound.

Materials:

-

This compound

-

A selection of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, toluene)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

-

Graduated pipettes or cylinders

Procedure:

-

Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

-

Addition of Solute: Add approximately 10-20 mg of this compound to each test tube.

-

Addition of Solvent: Add the corresponding solvent to each test tube in 0.5 mL increments.

-

Mixing: After each addition of solvent, cap the test tube and vortex for 30-60 seconds.

-

Observation: Visually inspect the solution for the presence of undissolved solid.

-

Classification: Continue adding solvent up to a total volume of 3 mL. Classify the solubility as follows:

-

Very Soluble: Dissolves completely in ≤ 1 mL of solvent.

-

Soluble: Dissolves completely in 1-3 mL of solvent.

-

Slightly Soluble: Some, but not all, of the solid dissolves in 3 mL of solvent.

-

Insoluble: No apparent dissolution in 3 mL of solvent.

-

-

Record Keeping: Record the observations in a table similar to Table 2.

Table 2: Template for Recording Qualitative Solubility Data

| Solvent | Volume of Solvent Added (mL) | Observation (Dissolved/Undissolved) | Solubility Classification |

| Water | |||

| Methanol | |||

| Ethanol | |||

| Acetone | |||

| Ethyl Acetate | |||

| Dichloromethane | |||

| Hexane | |||

| Toluene |

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Chosen solvent(s)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial (enough to ensure undissolved solid remains at equilibrium).

-

Add a known volume of the chosen solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to shake for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Analyze the filtered sample and the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of the solute in the saturated solution.

-

-

Calculation:

-

Construct a calibration curve from the data of the standard solutions.

-

Use the calibration curve to determine the concentration of this compound in the filtered sample. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Caption: Quantitative solubility determination workflow.

Conclusion

While specific experimental solubility data for this compound is not widely available, a predictive analysis based on its molecular structure strongly suggests high solubility in polar protic solvents, moderate to high solubility in polar aprotic solvents, and poor solubility in nonpolar solvents. For researchers requiring precise solubility values, the detailed qualitative and quantitative experimental protocols provided in this guide offer a reliable and systematic approach. Adherence to these methodologies will ensure accurate and reproducible results, facilitating the effective application of this compound in research and development.

References

-

PubChem. (n.d.). 4-Bromo-3,5-dihydroxybenzoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, December 31). 1.2.2: Hydrogen Bonding. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Hydrogen Bonding. Retrieved from [Link]

-

BYJU'S. (n.d.). Hydrogen Bonding. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Studylib. (n.d.). Qualitative Analysis of Organic Compounds: Solubility. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, September 11). 2.2: Solubility Lab. Retrieved from [Link]

-

Wisdomlib. (2025, June 22). Solubility of phenolic compounds: Significance and symbolism. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. byjus.com [byjus.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. research.cbc.osu.edu [research.cbc.osu.edu]

- 5. Solubility of phenolic compounds: Significance and symbolism [wisdomlib.org]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

Introduction: A Versatile Building Block from a Natural Product Scaffold

An In-depth Technical Guide to Methyl 4-bromo-3,5-dihydroxybenzoate as a Natural Product Intermediate

This compound is a polysubstituted aromatic compound that serves as a highly versatile and valuable intermediate in the field of organic synthesis. Derived from the structural framework of gallic acid (3,4,5-trihydroxybenzoic acid), a phenolic acid abundant in the plant kingdom, this molecule is strategically functionalized for advanced chemical transformations.[1][2][3] Its structure incorporates a methyl ester, two phenolic hydroxyl groups, and a bromine atom, each offering a distinct handle for synthetic manipulation. This unique combination of reactive sites allows chemists to employ it as a linchpin in the construction of complex molecular architectures, particularly in the total synthesis of natural products and the development of novel pharmaceutical agents.[1][4] This guide provides a detailed exploration of its synthesis, chemical properties, and strategic application in synthetic chemistry.

PART 1: Synthesis and Characterization

The preparation of this compound is most commonly achieved through the esterification of the parent acid followed by a regioselective bromination. The causality behind this sequence is rooted in the principles of electrophilic aromatic substitution.

Causality in Synthesis: Directing Group Effects

The synthetic pathway begins with Methyl 3,5-dihydroxybenzoate, which is readily prepared by the acid-catalyzed esterification of 3,5-dihydroxybenzoic acid.[5] In the subsequent bromination step, the two hydroxyl groups and the methyl ester group exert competing electronic effects on the aromatic ring.

-

Hydroxyl Groups (-OH): These are powerful activating, ortho-, para-directing groups. They strongly donate electron density into the ring via resonance, activating the positions ortho and para to them for electrophilic attack.

-

Methyl Ester Group (-COOCH₃): This is a deactivating, meta-directing group. It withdraws electron density from the ring through induction and resonance, making the ring less reactive towards electrophiles and directing incoming electrophiles to the meta position.

In Methyl 3,5-dihydroxybenzoate, the C4 position (para to one hydroxyl group and ortho to the other) is doubly activated. This makes it the most electron-rich and sterically accessible site for electrophilic bromination, leading to the highly regioselective formation of the desired product. Controlling the stoichiometry of the brominating agent (e.g., N-bromosuccinimide or bromine) is critical to prevent the formation of dibrominated by-products.[6]

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a typical laboratory-scale synthesis starting from Methyl 3,5-dihydroxybenzoate.

Step 1: Materials and Reagents

-

Methyl 3,5-dihydroxybenzoate (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Acetonitrile (or other suitable aprotic solvent)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

Step 2: Reaction Setup

-

To a round-bottom flask equipped with a magnetic stir bar, add Methyl 3,5-dihydroxybenzoate (1.0 eq).

-

Add dry acetonitrile to dissolve the starting material (approx. 10 mL per gram of substrate).

-

Cool the flask to 0 °C in an ice-water bath.

Step 3: Bromination

-

Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

Step 4: Work-up and Purification

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in ethyl acetate (20 mL per gram of starting material).

-

Wash the organic layer sequentially with deionized water (2 x 15 mL), saturated sodium bicarbonate solution (1 x 15 mL), and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford this compound as a solid.

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized compound are confirmed through various analytical techniques.

| Property | Value |

| CAS Number | 34126-16-4[7][8][9] |

| Molecular Formula | C₈H₇BrO₄[8][9] |

| Molecular Weight | 247.04 g/mol [8][9] |

| Appearance | White to off-white solid |

| Melting Point | Data not consistently available in search results |

| ¹H NMR (DMSO-d₆) | δ ~10.1 (s, 2H, -OH), 7.0 (s, 2H, Ar-H), 3.8 (s, 3H, -OCH₃) |

| ¹³C NMR (DMSO-d₆) | δ ~166 (C=O), 148 (C-OH), 128 (C-Ar), 108 (C-Br), 52 (-OCH₃) |

(Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The provided values are predicted based on the structure.)

PART 2: Synthetic Utility and Reaction Pathways

The strategic placement of functional groups makes this compound a powerful intermediate. Each site can be addressed selectively to build molecular complexity.

-

Phenolic Hydroxyl Groups: These are nucleophilic and acidic. They can be readily alkylated to form ethers or acylated to form esters, which can serve as protecting groups or as a means to introduce new functionalities and modulate the biological activity of the final compound.[10]

-

Aryl Bromide: The C-Br bond is a prime handle for transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions can be employed to form new carbon-carbon or carbon-heteroatom bonds at this position, enabling the connection of complex molecular fragments.

-

Methyl Ester: This group can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. The resulting acid can then be coupled with amines to form amides, a common functional group in many natural products and pharmaceuticals.[11]

The following diagram illustrates the key transformations available from this intermediate.

Caption: Key synthetic transformations of this compound.

PART 3: Application in Total Synthesis - A Case Study

The synthesis of Brodimoprim highlights the strategic value of this brominated dihydroxybenzoate core. The initial steps involve protecting the hydroxyl groups via methylation, followed by transformations of the carboxylic acid.[12]

Hypothetical Workflow: Brodimoprim Synthesis Intermediate

The following workflow illustrates how this compound would be an ideal starting point for a key intermediate in the synthesis of Brodimoprim.

Caption: Synthetic workflow from the intermediate to the Brodimoprim core.

Protocol: O-Methylation of the Phenolic Hydroxyls

This protocol details the exhaustive methylation of the hydroxyl groups, a crucial step to protect them and modify the electronic properties of the ring for subsequent reactions. This is adapted from procedures for the parent acid.[12][13]

Step 1: Materials and Reagents

-

This compound (1.0 eq)

-

Dimethyl sulfate (Me₂SO₄) (2.5 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq), anhydrous

-

Acetone, anhydrous

-

Ethyl Acetate

-

Deionized Water & Brine

Step 2: Reaction Setup

-

In an oven-dried, three-neck round-bottom flask fitted with a reflux condenser and under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq) and anhydrous potassium carbonate (3.0 eq).

-

Add anhydrous acetone (20 mL per gram of substrate).

-

Stir the resulting suspension vigorously at room temperature.

Step 3: Methylation

-

Slowly add dimethyl sulfate (2.5 eq) dropwise to the suspension via a syringe.

-

After the addition is complete, heat the reaction mixture to reflux.

-

Maintain the reflux for 6-8 hours, monitoring the reaction by TLC until completion.

Step 4: Work-up and Purification

-

Cool the reaction mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with acetone.

-

Combine the filtrate and washings, and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The resulting crude product, Methyl 4-bromo-3,5-dimethoxybenzoate, can be purified by column chromatography or recrystallization to yield a white crystalline solid.[13]

Conclusion

This compound stands out as a strategically designed intermediate for advanced organic synthesis. Its direct lineage from the natural product gallic acid provides a renewable and accessible starting point. The orthogonal reactivity of its functional groups—the nucleophilic hydroxyls, the versatile aryl bromide for cross-coupling, and the modifiable methyl ester—offers chemists a powerful platform for constructing complex molecules. Its demonstrated role as a precursor in the synthesis of antibacterial agents underscores its importance and potential in drug discovery and the broader field of natural product synthesis, making it a key compound in the synthetic chemist's toolbox.

References

-

Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. Methyl 3,5-Dibromo-4-Hydroxybenzoate. Available from: [Link].

- Google Patents. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.

-

PubChem. Methyl 3,5-dibromo-4-hydroxybenzoate | C8H6Br2O3 | CID 726975. Available from: [Link].

-

Angene. Exploring the Diverse Chemical Applications of Gallic Acid. Available from: [Link].

-

Hilaris Publisher. Recent Advancements of Gallic Acid Derivatives in Medicinal Chemistry. Available from: [Link].

-

The Royal Society of Chemistry. Supporting Information for Publication. Available from: [Link].

-

ResearchGate. (PDF) Synthesis and In-silico Design of Gallic Acid Derivatives. Available from: [Link].

-

ResearchGate. Gallic Acid: Derivatives and Biosynthesis, Pharmacological and Therapeutic Effect, Biological Activity. Available from: [Link].

-

Patsnap. Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka. Available from: [Link].

-

ResearchGate. (PDF) Methyl 3,5-dibromo-4-methylbenzoate. Available from: [Link].

-

ResearchGate. Gallic Acid: Derivatives and Biosynthesis, Pharmacological and Therapeutic Effect, Biological Activity. Available from: [Link].

-

National Institutes of Health (NIH). Methyl 3,5-dibromo-4-methylbenzoate - PMC. Available from: [Link].

-

Organic Syntheses. Resorcinol, 4-bromo- - Organic Syntheses Procedure. Available from: [Link].

-

PubChem. Methyl 3,5-Dihydroxybenzoate | C8H8O4 | CID 75076. Available from: [Link].

- Google Patents. CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process.

-

CDC Stacks. Supporting Information. Available from: [Link].

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. researchgate.net [researchgate.net]

- 3. journals.usamvcluj.ro [journals.usamvcluj.ro]

- 4. researchgate.net [researchgate.net]

- 5. CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process - Google Patents [patents.google.com]

- 6. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]

- 7. methyl 4-bromo-3,5-dihydroxy-benzoate | 34126-16-4 [chemicalbook.com]

- 8. This compound - CAS:34126-16-4 - Sunway Pharm Ltd [3wpharm.com]

- 9. This compound 95.00% | CAS: 34126-16-4 | AChemBlock [achemblock.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Page loading... [guidechem.com]

- 13. methyl 4-bromo-3,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]

Potential Therapeutic Applications of Methyl 4-bromo-3,5-dihydroxybenzoate: A Technical Guide for Drug Discovery Professionals

Foreword: The Untapped Potential of a Marine-Inspired Scaffold

In the vast chemical space of marine natural products, bromophenols stand out for their structural novelty and diverse biological activities. These compounds, frequently isolated from marine algae, are a testament to nature's ingenuity in chemical defense and signaling. For the drug discovery professional, they represent a rich, yet underexplored, source of scaffolds with therapeutic promise. This guide focuses on a specific, synthetically accessible bromophenol derivative: Methyl 4-bromo-3,5-dihydroxybenzoate .

While direct biological data on this particular molecule is emerging, its structural similarity to other well-studied bromophenols provides a strong rationale for its investigation. This document will serve as a technical guide, providing a comprehensive overview of its chemical properties, synthesis, and, most importantly, its potential therapeutic applications by drawing logical inferences from closely related analogs. We will delve into the mechanistic underpinnings of these potential activities and provide actionable experimental protocols for their validation.

Chemical Identity and Synthesis

This compound is a halogenated phenolic compound. Its structure, characterized by a central benzene ring with a methyl ester group, a bromine atom, and two hydroxyl groups, makes it an intriguing candidate for medicinal chemistry exploration. The hydroxyl groups offer sites for hydrogen bonding and potential interactions with biological targets, while the bromine atom can modulate lipophilicity and metabolic stability.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 34126-16-4[1] |

| Molecular Formula | C₈H₇BrO₄ |

| Molecular Weight | 247.04 g/mol |

| Appearance | White solid[2] |

| IUPAC Name | This compound |

Rationale for Synthesis

The synthesis of this compound is a critical first step for any investigation into its therapeutic potential. The most direct approach involves the esterification of the corresponding carboxylic acid, 4-bromo-3,5-dihydroxybenzoic acid. This precursor is commercially available, making the synthesis of the target compound feasible in a standard laboratory setting.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a documented procedure for the synthesis of this compound[3].

Objective: To synthesize this compound via acid-catalyzed esterification of 4-bromo-3,5-dihydroxybenzoic acid.

Materials:

-

4-bromo-3,5-dihydroxybenzoic acid

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄) as a catalyst

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-bromo-3,5-dihydroxybenzoic acid (1.0 eq.) in anhydrous methanol (a sufficient volume to dissolve the starting material, e.g., 10-20 mL per gram). Place the flask in an ice bath to cool.

-

Catalyst Addition: Slowly add thionyl chloride (2-3 eq.) dropwise to the cooled solution while stirring. Alternatively, a catalytic amount of concentrated sulfuric acid can be used. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

-

Reaction: Remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: a. Cool the reaction mixture to room temperature. b. Carefully remove the excess methanol using a rotary evaporator. c. Dissolve the residue in ethyl acetate. d. Transfer the solution to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Potential Therapeutic Applications: An Evidence-Based Perspective

While direct biological studies on this compound are limited, the extensive research on its structural isomer, Methyl 3-bromo-4,5-dihydroxybenzoate , provides a strong foundation for predicting its therapeutic potential. The subtle shift in the bromine position relative to the hydroxyl and ester groups can influence activity, but the shared bromophenol scaffold suggests analogous biological functions are highly probable. Bromophenols, as a class, are known for their antioxidant, anti-inflammatory, and anticancer properties[4][5].

Anti-Inflammatory Activity: Targeting the NF-κB Signaling Pathway

Chronic inflammation is a hallmark of numerous diseases, including inflammatory bowel disease (IBD), rheumatoid arthritis, and neurodegenerative disorders. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, making it a prime target for therapeutic intervention[6][7].

Research on Methyl 3-bromo-4,5-dihydroxybenzoate has demonstrated its potent anti-inflammatory effects, particularly in the context of IBD. It has been shown to attenuate IBD by regulating the Toll-like receptor (TLR)/NF-κB signaling pathway. This provides a compelling rationale to investigate this compound for similar activity.

Mechanism of Action (Hypothesized): It is hypothesized that this compound, like its isomer, can inhibit the activation of the NF-κB pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Pro-inflammatory stimuli, such as those mediated by TLRs, lead to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines like TNF-α and interleukins (IL-1β, IL-6)[8][9]. By potentially inhibiting the degradation of IκBα, this compound could prevent NF-κB nuclear translocation and suppress the inflammatory cascade.

Diagram 1: The NF-κB Signaling Pathway and Potential Inhibition

Caption: Hypothesized mechanism of anti-inflammatory action.

Antioxidant Properties: Scavenging Reactive Oxygen Species

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of pathologies, including cancer, cardiovascular disease, and neurodegeneration. Phenolic compounds are well-known for their antioxidant properties, primarily due to their ability to donate a hydrogen atom from their hydroxyl groups to stabilize free radicals. The dihydroxy substitution pattern on this compound suggests it is likely to possess significant antioxidant activity[4].

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a method to quantify the antioxidant capacity of this compound.

Objective: To determine the free radical scavenging activity of the test compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Solution Preparation: a. Prepare a stock solution of the test compound in methanol at a high concentration (e.g., 1 mg/mL). b. Prepare a series of dilutions from the stock solution to obtain a range of concentrations to be tested. c. Prepare a stock solution of the positive control (e.g., ascorbic acid) and dilute similarly. d. Prepare a working solution of DPPH in methanol (typically around 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0[10].

-

Assay: a. In a 96-well plate, add a fixed volume of the DPPH working solution to each well (e.g., 180 µL). b. Add a small volume of the different concentrations of the test compound, positive control, or methanol (as a blank) to the wells (e.g., 20 µL). c. Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader[11].

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Data Analysis: Plot the percentage of scavenging activity against the concentration of the test compound to determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Diagram 2: DPPH Assay Workflow

Caption: Workflow for the DPPH antioxidant assay.

Anticancer Potential: Inducing Cell Death in Cancer Cells

Many natural bromophenols have demonstrated cytotoxic activity against various cancer cell lines[4]. The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. The structural features of this compound make it a candidate for anticancer screening.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[12].

Objective: To evaluate the cytotoxic effect of this compound on a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plate

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare a series of dilutions of the test compound in a complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include wells for untreated cells (negative control) and a vehicle control (if the compound is dissolved in a solvent like DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-